molecular formula C20H25N3 B14889603 Bis(3-((benzylidene)amino)propyl)amine

Bis(3-((benzylidene)amino)propyl)amine

Cat. No.: B14889603
M. Wt: 307.4 g/mol
InChI Key: XHCCXVNAHLPPGV-UHFFFAOYSA-N
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Description

Bis(3-((benzylidene)amino)propyl)amine is an organic compound that features a benzylidene group attached to an amino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-((benzylidene)amino)propyl)amine typically involves the reaction of 3-aminopropylamine with benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction methods .

Industrial Production Methods

Industrial production of this compound may involve continuous reaction processes using a reaction column. The process can be catalyzed by heterogeneous catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(3-((benzylidene)amino)propyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted amines or amides.

Mechanism of Action

The mechanism of action of Bis(3-((benzylidene)amino)propyl)amine involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with target molecules, leading to changes in their activity or function. The amino groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-((benzylidene)amino)propyl)amine is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

3-(benzylideneamino)-N-[3-(benzylideneamino)propyl]propan-1-amine

InChI

InChI=1S/C20H25N3/c1-3-9-19(10-4-1)17-22-15-7-13-21-14-8-16-23-18-20-11-5-2-6-12-20/h1-6,9-12,17-18,21H,7-8,13-16H2

InChI Key

XHCCXVNAHLPPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCCNCCCN=CC2=CC=CC=C2

Origin of Product

United States

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